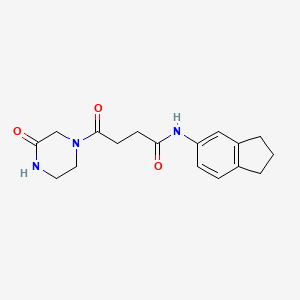
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide
描述
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide, commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a potent inhibitor of phospholipase D (PLD), which is an essential enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
科学研究应用
DPI has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DPI has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. DPI has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment. In neurobiology, DPI has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immunology, DPI has been shown to modulate the immune response and reduce inflammation in various disease models, including rheumatoid arthritis and multiple sclerosis.
作用机制
DPI exerts its biological effects by inhibiting the activity of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide activity, DPI reduces the levels of PA and disrupts these cellular processes, leading to various biological effects.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of synaptic plasticity, and reduction of inflammation. DPI has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These effects are mediated by the inhibition of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide activity and the subsequent disruption of PA signaling.
实验室实验的优点和局限性
DPI has several advantages for lab experiments, including its high potency and selectivity for N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity and side effects. However, DPI also has some limitations, including its high cost and limited availability, its potential off-target effects, and its variable efficacy in different cell types and disease models. These limitations should be taken into consideration when designing experiments and interpreting the results.
未来方向
There are several future directions for research on DPI, including the development of more efficient and cost-effective synthesis methods, the identification of new biological targets and signaling pathways regulated by N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide, the optimization of DPI dosing and administration regimens, and the evaluation of DPI in clinical trials for various diseases. Additionally, the combination of DPI with other drugs or therapies may enhance its efficacy and reduce its limitations. Further research on DPI and its potential applications will provide valuable insights into the role of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide signaling in health and disease.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15(6-7-17(23)20-9-8-18-16(22)11-20)19-14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVKSISEDNPCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



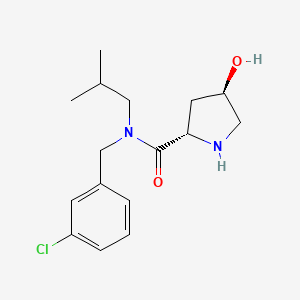
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide](/img/structure/B4260972.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4260979.png)
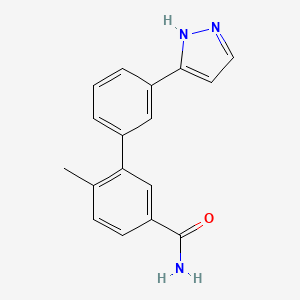
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)
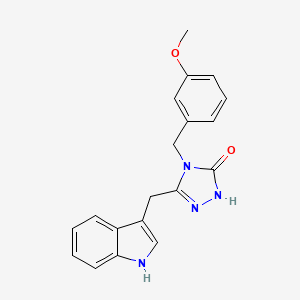
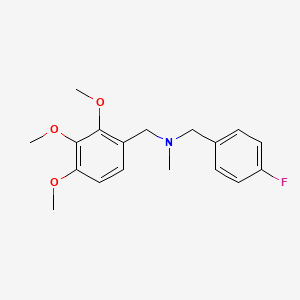
![7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4261068.png)
![N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B4261074.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![2-{1-cyclohexyl-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4261080.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4261084.png)